1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride
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Overview
Description
1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing two carbon atoms, one oxygen atom, and two nitrogen atoms in a five-membered ring structure
Mechanism of Action
Target of Action
1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride, a derivative of 1,2,4-oxadiazole, exhibits a broad spectrum of biological activities . The primary targets of this compound are various pathogens that threaten plant growth and survival, such as bacteria, fungus, and plant-parasitic nematodes .
Mode of Action
The compound interacts with its targets by exhibiting moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . It also shows strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
The compound’s action results in the inhibition of various pathogens. For instance, it exhibits moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . It also shows strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary depending on the specific structure and substituents of the oxadiazole compound .
Cellular Effects
Some oxadiazole derivatives have been found to exhibit anticancer activity, suggesting that they may influence cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxadiazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with propylamine under specific reaction conditions, such as heating in the presence of a dehydrating agent like thionyl chloride. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions employed.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under specific conditions to introduce new functional groups.
Major Products Formed:
Scientific Research Applications
1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride has found applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable compound for research and development.
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with diverse functionalities.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Comparison with Similar Compounds
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Properties
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-5(7)6-8-4(2)10-9-6;/h5H,3,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZSHCRPSALGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NOC(=N1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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